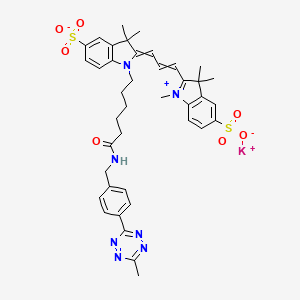
Sulfo-Cyanine3 tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Cyanine3 tetrazine is a water-soluble derivative of the Cyanine3 dye, containing a methyltetrazine moiety. This compound is widely used in bioorthogonal chemistry, particularly for its rapid and efficient bioconjugation reactions with trans-cyclooctenes. The methyltetrazine group provides optimal stability at physiological pH while maintaining high reactivity towards cyclooctenes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine3 tetrazine typically involves the derivatization of Cyanine3 dye with a methyltetrazine moiety. The process includes the following steps:
Preparation of Cyanine3 Dye: Cyanine3 dye is synthesized through a series of condensation reactions involving indole derivatives and aldehydes.
Introduction of Methyltetrazine Moiety: The methyltetrazine group is introduced via a coupling reaction with the Cyanine3 dye under controlled conditions. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. Quality control measures, such as NMR and HPLC-MS, are employed to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-Cyanine3 tetrazine primarily undergoes bioconjugation reactions, specifically the inverse electron demand Diels-Alder (iEDDA) reaction with trans-cyclooctenes. This reaction is one of the fastest bioconjugation reactions known, making it highly valuable for various applications .
Common Reagents and Conditions
Reagents: Trans-cyclooctenes, coupling reagents, and catalysts.
Conditions: Physiological pH, aqueous or organic solvents, and controlled temperatures.
Major Products
The major product of the iEDDA reaction between this compound and trans-cyclooctenes is a stable bioconjugate, which retains the fluorescent properties of the Cyanine3 dye .
Applications De Recherche Scientifique
Sulfo-Cyanine3 tetrazine has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the rapid and efficient labeling of biomolecules.
Biology: Employed in live-cell imaging and cellular labeling due to its high reactivity and stability.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of fluorescent probes and sensors for various analytical applications
Mécanisme D'action
The mechanism of action of Sulfo-Cyanine3 tetrazine involves the iEDDA reaction with trans-cyclooctenes. The methyltetrazine moiety reacts with the strained alkene in trans-cyclooctenes, forming a stable covalent bond. This reaction is highly specific and occurs rapidly under physiological conditions, making it ideal for bioconjugation applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfo-Cyanine5 tetrazine: Another derivative of the Cyanine dye family, used for similar bioconjugation applications but with different spectral properties.
Sulfo-Cyanine7 tetrazine: A longer-wavelength variant, offering deeper tissue penetration for in vivo imaging
Uniqueness
Sulfo-Cyanine3 tetrazine is unique due to its optimal balance of stability and reactivity at physiological pH, making it highly suitable for live-cell imaging and other biological applications. Its rapid reaction kinetics and bright fluorescence further enhance its utility in various scientific fields .
Propriétés
Formule moléculaire |
C40H44KN7O7S2 |
|---|---|
Poids moléculaire |
838.1 g/mol |
Nom IUPAC |
potassium;3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C40H45N7O7S2.K/c1-26-42-44-38(45-43-26)28-16-14-27(15-17-28)25-41-37(48)13-8-7-9-22-47-34-21-19-30(56(52,53)54)24-32(34)40(4,5)36(47)12-10-11-35-39(2,3)31-23-29(55(49,50)51)18-20-33(31)46(35)6;/h10-12,14-21,23-24H,7-9,13,22,25H2,1-6H3,(H2-,41,48,49,50,51,52,53,54);/q;+1/p-1 |
Clé InChI |
MOTFTOHZJPRDSY-UHFFFAOYSA-M |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(C3=CC=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




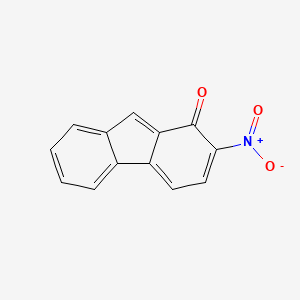
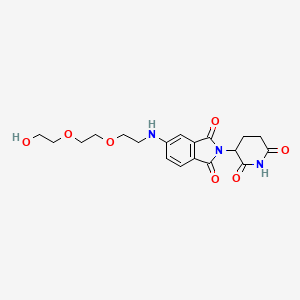

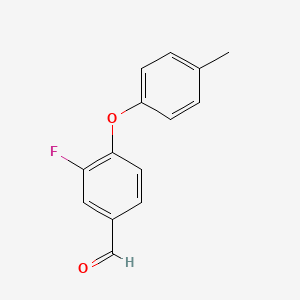
![[[(2R,3S,4R,5R)-5-(3-carbamoyl-2-oxo-pyrazin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14763515.png)


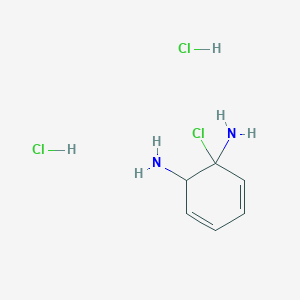
![14-(2-Hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid](/img/structure/B14763536.png)


![Ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B14763545.png)
